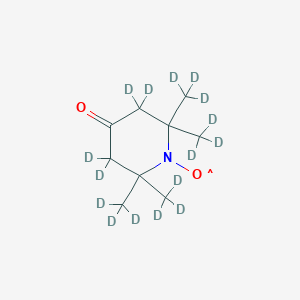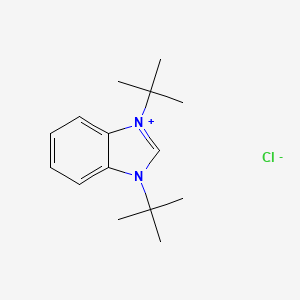![molecular formula C9H13ClN2S B1602745 Clorhidrato de N-metil-N-[(4-metil-4H-tieno[3,2-b]pirrol-5-il)metil]amina CAS No. 335033-68-6](/img/structure/B1602745.png)
Clorhidrato de N-metil-N-[(4-metil-4H-tieno[3,2-b]pirrol-5-il)metil]amina
Descripción general
Descripción
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2S and its molecular weight is 216.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Productos Químicos de Laboratorio
Este compuesto se utiliza como un producto químico de laboratorio . Se utiliza en varias reacciones químicas y procesos de síntesis en el laboratorio .
Síntesis de Compuestos Biológicamente Activos
Los derivados de este compuesto se pueden utilizar para la síntesis de compuestos biológicamente activos de la serie de tienopirroles . Estos compuestos proporcionan andamios básicos para la construcción de sistemas fusionados π-conjugados .
Actividad Antiviral
Las tienopirrolcarboxamidas, que se pueden sintetizar a partir de este compuesto, han mostrado una fuerte actividad contra el virus de la hepatitis C . Estos compuestos incluyen una nueva clase de inhibidores alostéricos para la ARN polimerasa dependiente de ARN del virus de la hepatitis C .
Inhibición de Alfavirus CHIKV y Flavivirus
Se ha encontrado que el compuesto inhibe los alfavirus CHIKV y los flavivirus . Esto lo convierte en un posible candidato para el desarrollo de fármacos antivirales .
Inhibición de Arbovirus Neurotrópicos
También se ha encontrado que este compuesto inhibe los arbovirus neurotrópicos . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades causadas por estos virus .
Inhibición de las Desmetilasas KDM1A y LSD1
Un descubrimiento interesante con relevancia para la investigación en química medicinal dirigida a objetivos oncológicos es la capacidad de los tienopirroles y compuestos similares para inhibir las desmetilasas KDM1A y LSD1, que regulan la metilación del ADN . El equilibrio del grado de N-metilación en las histonas es uno de los factores clave en la regulación de la transcripción genética .
Mecanismo De Acción
Target of Action
Similar compounds have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus , as well as inhibitors of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .
Mode of Action
It’s worth noting that similar compounds have been found to act as allosteric inhibitors . Allosteric inhibitors work by binding to a site other than the active site on the target protein, leading to a conformational change that affects the protein’s activity.
Biochemical Pathways
Related compounds have been found to inhibit the kdm1a and lsd1 demethylases, which regulate dna methylation . This suggests that N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride may also interact with these or similar pathways.
Result of Action
Similar compounds have been found to have significant activity against various viruses , suggesting that this compound may also have antiviral properties.
Análisis Bioquímico
Biochemical Properties
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lysine-specific demethylases such as KDM1A and LSD1, which are involved in the regulation of gene transcription through DNA methylation . These interactions are crucial as they can influence the methylation status of histones, thereby affecting gene expression and cellular function.
Cellular Effects
The effects of N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting KDM1A and LSD1, the compound can alter the methylation patterns of histones, leading to changes in gene expression . This can result in various cellular outcomes, including altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of lysine-specific demethylases, inhibiting their activity . This inhibition prevents the demethylation of histones, thereby maintaining the methylation marks that regulate gene expression. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to sustained inhibition of lysine-specific demethylases, resulting in prolonged changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may effectively inhibit lysine-specific demethylases without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to the respiratory system and other organs . Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in research.
Metabolic Pathways
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within different tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
N-methyl-1-(4-methylthieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.ClH/c1-10-6-7-5-9-8(11(7)2)3-4-12-9;/h3-5,10H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWOUDJRMHOUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(N1C)C=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594511 | |
| Record name | N-Methyl-1-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335033-68-6 | |
| Record name | 4H-Thieno[3,2-b]pyrrole-5-methanamine, N,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335033-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















